Sunset Yellow FCF

Catalog No.
S523750
CAS No.
2783-94-0
M.F
C16H12N2NaO7S2
M. Wt
431.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sunset Yellow FCF

CAS Number

2783-94-0

Product Name

Sunset Yellow FCF

IUPAC Name

disodium;6-hydroxy-5-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate

Molecular Formula

C16H12N2NaO7S2

Molecular Weight

431.4 g/mol

InChI

InChI=1S/C16H12N2O7S2.Na/c19-15-8-1-10-9-13(27(23,24)25)6-7-14(10)16(15)18-17-11-2-4-12(5-3-11)26(20,21)22;/h1-9,19H,(H,20,21,22)(H,23,24,25);

InChI Key

RBEIQMWREYWYTK-UHFFFAOYSA-N

SMILES

O=S(C1=CC=C2C(/N=N/C3=CC=C(S(=O)([O-])=O)C=C3)=C(O)C=CC2=C1)([O-])=O.[Na+].[Na+]

Solubility

10 to 50 mg/mL at 73 °F (NTP, 1992)
50 to 100 mg/mL at 75 °F (NTP, 1992)
Solubility at 25 °C: 20.0 g/100 mL in glycerol, 2.2 g/100 mL in propylene glycol
Slightly soluble in ethanol; reddish-orange solution in concentrated sulfuric acid, changing to yellow in dilution
In water, 19.0 g/100 mL at 25 °C (1.9X10+5 mg/L)

Synonyms

6-hydroxy-5-((p- sulfophenyl)azo)-2-naphthalenesulfonic acid disodium salt, C.I. 15-985, C.I. food yellow 3, E 110, F D and C Yellow #6, FD and C Yellow No. 6, gelborange S, L-orange 2, orange no.2, sunset yellow, Sunset yellow FCF

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O)S(=O)(=O)O.[Na]

Description

The exact mass of the compound Sunset Yellow FCF is 451.9725 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 50 to 100 mg/ml at 75° f (ntp, 1992)solubility at 25 °c: 20.0 g/100 ml in glycerol, 2.2 g/100 ml in propylene glycolslightly soluble in ethanol; reddish-orange solution in concentrated sulfuric acid, changing to yellow in dilutionin water, 19.0 g/100 ml at 25 °c (1.9x10+5 mg/l). Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Food Coloring Agents - Supplementary Records. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

Sunset Yellow FCF, also known as Orange Yellow S or C.I. 15985, is a synthetic azo dye primarily used as a food colorant. It is characterized by its bright orange to reddish-orange hue and is soluble in water. The compound is the disodium salt of 6-hydroxy-5-[(4-sulfophenyl)azo]-2-naphthalenesulfonic acid, with a chemical formula of C16H10N2Na2O7S2\text{C}_{16}\text{H}_{10}\text{N}_2\text{Na}_2\text{O}_7\text{S}_2 and a molar mass of 452.36 g/mol . Sunset Yellow FCF exhibits a pH-dependent maximum absorption at approximately 480 nm at pH 1 and 443 nm at pH 13, indicating its stability across various pH levels .

The safety of Sunset Yellow FCF has been a subject of some debate. While regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA) have deemed it safe for use at specific intake levels [], some studies suggest potential adverse effects.

  • Potential hazards:
    • Allergies: Some studies suggest a possible link between Sunset Yellow FCF and allergic reactions, particularly in individuals with aspirin hypersensitivity.
    • Hyperactivity: Limited evidence suggests a potential association between certain azo dyes, including Sunset Yellow FCF, and hyperactivity in children, although further research is needed.
    • Carcinogenicity: While some early studies raised concerns about carcinogenicity, more recent studies by regulatory bodies haven't found conclusive evidence to classify Sunset Yellow FCF as a carcinogen [].

Data:

  • JECFA has established an Acceptable Daily Intake (ADI) of up to 2.5 mg/kg body weight per day for Sunset Yellow FCF [].
  • EFSA considers Sunset Yellow FCF safe for use at specific levels in various food categories.

  • Acid-Base Reactions: The dye remains stable and retains its color when reacted with acids, showing no significant color change .
  • Color Change with Tin Chloride: When tin chloride is added, the color can be lightened within two minutes .
  • Dissolution in Sulfuric Acid: In concentrated sulfuric acid, it yields an orange solution that turns yellow upon dilution with water .
  • Phase Transition: At high concentrations in aqueous solutions, Sunset Yellow FCF can undergo a phase change from an isotropic liquid to a nematic liquid crystal .

The synthesis of Sunset Yellow FCF involves a two-step process:

  • Diazotization: The first step involves diazotizing 4-aminobenzenesulfonic acid using hydrochloric acid and sodium nitrite or sulfuric acid and sodium nitrate.
  • Coupling Reaction: In the second step, the diazonium salt is coupled with 6-hydroxy-2-naphthalene-sulfonic acid under basic conditions to yield the final product, which is then isolated as its sodium salt and dried .

Sunset Yellow FCF has diverse applications across several industries:

  • Food Industry: It is widely used in confectionery products, desserts, snacks, sauces, dairy products, and beverages to enhance visual appeal .
  • Cosmetics: The dye is also utilized in various cosmetic formulations due to its vibrant color .
  • Pharmaceuticals: It finds application in medications and dietary supplements as a coloring agent .

Studies on Sunset Yellow FCF's interactions reveal potential effects on health:

  • Immunological Effects: Research indicates that it may alter immune responses, particularly affecting T and B cell activity.
  • Gastrointestinal Effects: High doses have been associated with gastrointestinal disturbances in animal models .
  • Biodegradability Studies: Sunset Yellow FCF has been used to assess anaerobic biodegradability of azo dyes in various environmental studies .

Sunset Yellow FCF belongs to the class of azo dyes, which includes several other compounds. Here are some similar compounds for comparison:

Compound NameChemical FormulaUnique Features
TartrazineC16H9N4Na3O9S2\text{C}_{16}\text{H}_{9}\text{N}_4\text{Na}_3\text{O}_9\text{S}_2Known as E102; often used in beverages and desserts.
Allura RedC18H14N2Na2O8S2\text{C}_{18}\text{H}_{14}\text{N}_2\text{Na}_2\text{O}_8\text{S}_2Also known as E129; used for red coloring in foods.
Brilliant BlueC37H34N2Na2O9S\text{C}_{37}\text{H}_{34}\text{N}_2\text{Na}_2\text{O}_9\text{S}Known as E133; used for blue coloring in various applications.

Uniqueness of Sunset Yellow FCF

Sunset Yellow FCF is unique due to its specific chemical structure that allows it to maintain stability across a wide pH range while providing a vibrant orange hue. Its applications extend beyond food coloring into pharmaceuticals and cosmetics, setting it apart from other azo dyes that may have more limited uses.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Reddish-yellow to reddish-brown powder or solid. (NTP, 1992)
Fd & c yellow no. 6 appears as orange-red crystals or a red powder. (NTP, 1992)
NKRA; Liquid
Orange-red powder or granules
Red-orange crystals or red powder; [CAMEO]
Reddish-yellow to reddish-brown solid; [CAMEO] Reddish-yellow odorless powder; [MSDSonline]

Color/Form

Orange-red crystals
Orange powde

Color Additive Status

Array
FDA Color Additive Status for use in FOOD. Most are also listed for use in DRUGS AND COSMETICS as noted

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

430.99836236 g/mol

Monoisotopic Mass

430.99836236 g/mol

Heavy Atom Count

28

LogP

log Kow = -1.18 (estimated)

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen and sulfur oxides/.
Decomposes without melting; decomposition begins at 390 °C.

Appearance

Solid powder

Melting Point

Decomposes without melting at 734 °F (NTP, 1992)
Decomposes without melting when heated to 390 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

H77VEI93A8

GHS Hazard Statements

Aggregated GHS information provided by 2876 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2347 of 2876 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 529 of 2876 companies with hazard statement code(s):;
H315 (99.62%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Food Coloring Agents

Vapor Pressure

1.43X10-22 mm Hg at 25 °C (estimated)

Pictograms

Irritant

Irritant

Other CAS

2783-94-0
1325-37-7
15790-07-5

Absorption Distribution and Excretion

When color is given orally to rats, 3% is absorbed and excreted unchanged in urine and in bile: thus little is reduced in liver. ...After its iv injection in rats, 20-30% was excreted in bile.
... A trace to 1.5 percent of unchanged monomeric dyes was excreted in urine and bile during the first 24 hr after dosing. No unchanged dye was absorbed after administration of the polymeric derivatives. In animals dosed with sunset yellow and its polymer derivative, absorption of the azo-bound cleavage product 1-amino-2-naphthol-6-sulphonic acid was 8.5 and 6.9 percent, respectively, while absorption of the cleavage product sulphanilic acid was 37.4 and 0 percent, respectively. ...
In 5 animals dosed with 14C-sunset yellow (2.7 mg, 4.62 uCi) after 96 hours urinary excretion of radioactivity was 8.5 +/- 3.4% of the dose. The 24 hours urine collection from the sunset yellow rats contained 40% of the molar equivalents of sulfanilic acid. Intact dye in the 24 hours urine represented 1-2% of the dose. Peak fecal excretion occurred during the first 24 hours. The recovery of radioactivity was 94.5 +/- 5.7%. Total recovery of radioactivity was 103 +/- 3.3%.
Fourteen rats were dosed with sunset yellow within the range of 2-25 mg and within 72 hours excreted 0.3 and 1.5% of the administered dye in urine and bile respectively and 37% of the sulfanilic acid equivalents in the urine.

Metabolism Metabolites

When color is given orally to rats... unabsorbed was mainly reduced by intestinal bacteria and excreted as sulfanilic acid and 1-amino-2-hydroxy-6-naphthalenesulfonic acid in urine. ...n-Acetylsulfanilic acid as metabolite in rabbits after oral administration...
Sunset yellow FCF is easily reduced in vitro by bacteria present in intestine and cecum of rats. It binds with serum proteins.
The anaerobic reduction of 4... sulfonated azo dyes, amaranth, sunset yellow, new coccine and tartrazine, has been studied by incubating bacterial suspensions isolated from human feces and from the intestinal contents of rats with 50 um concentrations of the dyes in phosphate buffer pH 4 /with/ nitrogen as the gaseous phase. Human fecal flora from 5 male volunteers reduced the 4 dyes at mean rates of 38.4, 25.1, 18.2 and 6.5 nmol/mg/protein/hr, respectively. For each dye, there was little difference in the reduction rates effected by the bacterial suspensions from the different individuals in spite of considerable divergence in age, daily diets and living circumstances. ...The rates of amaranth and sunset yellow reduction by rat gut flora were 4-5 times higher than those by human fecal flora, but there was no significant difference between the two types of bacterial suspension in the reduction rates for new coccine and tartrazine. ...
When rabbits were fed 0.5 g/kg bw of the color, the following metabolites could be identified in 48 hours urine: sunset yellow (2%), sulfanilic acid (54%), p-acetamido benzene-sulfonic acid (23%), 1-amino-2-naphthol-6-sulfonic acid (55% in 24 hours). ... The metabolites in the urine were predominantly products resulting from the reductive fission of the azolinkage. The liver enzyme that reduces azolinkages plays little part in metabolism. Reduction of the color by the intestinal bacteria is therefore the most probable way to aromatic amines and aminosulfonic acids; these are then partly absorbed by the intestinal tract.
The sodium salt of 6-hydroxy-5-(phenylazo)-2-naphthalenesulfonic acid (SS-AN), which is a subsidiary color present in Food Yellow No. 5 [Sunset Yellow FCF, disodium salt of 6-hydroxy-5-(4-sulfophenylazo)-2-naphthalenesulfonic acid], was orally administered to Sprague-Dawley rats. Metabolite A, metabolite B, and unaltered SS-AN were detected as colored metabolites in the rat urine. Analysis of the chemical structures showed that metabolite A (major peak) was 6-hydroxy-5-(4-sulfooxyphenylazo)-2-naphthalenesulfonic acid, the sulfuric acid conjugate of SS-AN, and metabolite B (minor peak) was 6-hydroxy-5-(4-hydroxyphenylazo)-2-naphthalenesulfonic acid (SS-PAP), which is a derivative of metabolite A without the sulfuric acid. ...The orally administered SS-AN had been metabolized to the colorless metabolites (p-aminophenol 45.3%, o-aminophenol 9.4%, aniline 0.4%) in the 24-hr urine samples. Analysis of the colored metabolites... indicated the presence of metabolite A (0.29%), SS-PAP (0.01%), and SS-AN (0.02%) were detected in the 24-hr urine samples. Approximately 56% of SS-AN was excreted into the urine and the rest is probably excreted into feces.

Wikipedia

Sunset_yellow_FCF

Use Classification

EPA Safer Chemical Functional Use Classes -> Colorants
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Food additives
Fragrance Ingredients
Food Additives -> COLOUR; -> JECFA Functional Classes
Cosmetics -> Cosmetic colorant; Hair dyeing

Methods of Manufacturing

The color additive is manufactured by diazotizing 4-aminobenzenesulfonic acid using hydrochloric acid and sodium nitrite or sulfuric acid and sodium nitrite. The diazo compound is coupled with 6-hydroxy-2-naphthalene-sulfonic acid. The dye is isolated as the sodium salt and dried.
Coupling of diazotized sulfanilic acid with 2-naphthol-6-sulfonic acid.
Sulphanilic acid + Schaeffer's acid (diazotisation/azo coupling)
SELF-CONDENSATION OF 5-NITRO-O-TOLUENESULFONIC ACID IN AQUEOUS SODIUM HYDROXIDE

General Manufacturing Information

Agriculture, Forestry, Fishing and Hunting
Food, beverage, and tobacco product manufacturing
Synthetic Dye and Pigment Manufacturing
Paper Manufacturing
Synthetic Dye and Pigment Manufacturing
C.I. Direct Yellow 11: ACTIVE
2-Naphthalenesulfonic acid, 6-hydroxy-5-[2-(4-sulfophenyl)diazenyl]-, sodium salt (1:2): ACTIVE
The color additive FD&C Yellow No. 6 is principally the disodium salt of 6-hydroxy-5-[(4-sulfophenyl)azo]-2- naphthalenesulfonic acid (CAS Reg. No. 2783-94-0). The trisodium salt of 3-hydroxy-4-[(4-sulfophenyl)azo]-2,7-naphthalenedisulfonic acid (CAS Reg. No. 50880-65-4) may be added in small amounts.
Specifications for... foods, drugs or cosmetics require that product contain minimum of 85% pure compound. Specifications... are also given by British Standards Institution... must contain minimum of 85% pure color; FAO/WHO standard requires same minimum. When used as color reference standard... must contain 99.9% pure color.
Added to certified food colorant list in 1929

Analytic Laboratory Methods

Method: AOAC 930.38; Procedure: column chromatographic method; Analyte: sunset yellow FCF; Matrix: food; Detection Limit: not provided.
AOAC Method 972.30: Intermediates in FD&C Yellow No. 6; Spectrophotometric Method.
AOAC Method 980.24: Sulfanilic Acid, Schaeffer's Salt, 4,4'-(Diazoamino)-dibenzene-sulfonic Acid, and 6,6'-Oxybis(2-Naphthalene Sulfonic Acid) in FD&C Yellow No. 6; Liquid Chromatographic Method.

Dates

Modify: 2023-08-15
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2: Ou Y, Wang X, Lai K, Huang Y, Rasco BA, Fan Y. Gold Nanorods as Surface-Enhanced Raman Spectroscopy Substrates for Rapid and Sensitive Analysis of Allura Red and Sunset Yellow in Beverages. J Agric Food Chem. 2018 Mar 21;66(11):2954-2961. doi: 10.1021/acs.jafc.8b00007. Epub 2018 Mar 6. PubMed PMID: 29489346.
3: Gao P, Sun C, Li Y, Zou X, Wu X, Ling Y, Luan C, Chen H. Vital Staining of Bacteria by Sunset Yellow Pigment. Pol J Microbiol. 2017 Mar 30;66(1):113-117. doi: 10.5604/17331331.1234999. PubMed PMID: 29359693.
4: Deepika S, Harishkumar R, Dinesh M, Abarna R, Anbalagan M, Roopan SM, Selvaraj CI. Photocatalytic degradation of synthetic food dye, sunset yellow FCF (FD&C yellow no. 6) by Ailanthus excelsa Roxb. possessing antioxidant and cytotoxic activity. J Photochem Photobiol B. 2017 Dec;177:44-55. doi: 10.1016/j.jphotobiol.2017.10.015. Epub 2017 Oct 12. PubMed PMID: 29049940.
5: Yin ZZ, Cheng SW, Xu LB, Liu HY, Huang K, Li L, Zhai YY, Zeng YB, Liu HQ, Shao Y, Zhang ZL, Lu YX. Highly sensitive and selective sensor for sunset yellow based on molecularly imprinted polydopamine-coated multi-walled carbon nanotubes. Biosens Bioelectron. 2018 Feb 15;100:565-570. doi: 10.1016/j.bios.2017.10.010. Epub 2017 Oct 3. PubMed PMID: 29024921.
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9: Dorraji PS, Jalali F. Electrochemical fabrication of a novel ZnO/cysteic acid nanocomposite modified electrode and its application to simultaneous determination of sunset yellow and tartrazine. Food Chem. 2017 Jul 15;227:73-77. doi: 10.1016/j.foodchem.2017.01.071. Epub 2017 Jan 17. PubMed PMID: 28274460.
10: Tikhomirova TI, Ramazanova GR, Apyari VV. A hybrid sorption - Spectrometric method for determination of synthetic anionic dyes in foodstuffs. Food Chem. 2017 Apr 15;221:351-355. doi: 10.1016/j.foodchem.2016.10.042. Epub 2016 Oct 11. PubMed PMID: 27979213.
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13: Yu C, Geng J, Zhuang Y, Zhao J, Chu L, Luo X, Zhao Y, Guo Y. Preparation of the chitosan grafted poly (quaternary ammonium)/Fe3O4 nanoparticles and its adsorption performance for food yellow 3. Carbohydr Polym. 2016 Nov 5;152:327-336. doi: 10.1016/j.carbpol.2016.06.114. Epub 2016 Jul 7. PubMed PMID: 27516279.
14: Gómez M, Arancibia V, Aliaga M, Núñez C, Rojas-Romo C. Determination of Sudan I in drinks containing Sunset yellow by adsorptive stripping voltammetry. Food Chem. 2016 Dec 1;212:807-13. doi: 10.1016/j.foodchem.2016.05.183. Epub 2016 Jun 1. PubMed PMID: 27374598.
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18: Gao H, Zhang L, Liao Y. Removal of sunset yellow FCF from aqueous solution using polyethyleneimine-modified MWCNTs. Water Sci Technol. 2016;73(6):1269-78. doi: 10.2166/wst.2015.601. PubMed PMID: 27003066.
19: Dinç Zor Ş, Aşçı B, Aksu Dönmez Ö, Yıldırım Küçükkaraca D. Simultaneous Determination of Potassium Sorbate, Sodium Benzoate, Quinoline Yellow and Sunset Yellow in Lemonades and Lemon Sauces by HPLC Using Experimental Design. J Chromatogr Sci. 2016 Jul;54(6):952-7. doi: 10.1093/chromsci/bmw027. Epub 2016 Mar 6. PubMed PMID: 26951541.
20: Yamaguchi A, Smith GP, Yi Y, Xu C, Biffi S, Serra F, Bellini T, Zhu C, Clark NA. Phases and structures of sunset yellow and disodium cromoglycate mixtures in water. Phys Rev E. 2016 Jan;93(1):012704. doi: 10.1103/PhysRevE.93.012704. Epub 2016 Jan 12. PubMed PMID: 26871132.

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